molecular formula C16H12F3N3O B2810908 N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide CAS No. 1384743-29-6

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide

Cat. No.: B2810908
CAS No.: 1384743-29-6
M. Wt: 319.287
InChI Key: VYYDHASBPJLAMN-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide is a synthetic organic compound characterized by its unique structure, which includes cyano, difluorophenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide typically involves multiple steps:

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.

    Coupling Reactions: The final step involves coupling the cyano(2,4-difluorophenyl)methyl group with the 2-[(3-fluorophenyl)amino]acetamide under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, chromatography, or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents at the available positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.

    Protein Binding: Studied for its ability to bind to proteins and alter their function.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly in oncology and neurology.

    Diagnostic Agents: Potential use in diagnostic imaging due to its fluorine content.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups can enhance binding affinity and specificity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2,4-difluorophenyl)methyl]-2-[(4-fluorophenyl)amino]acetamide
  • N-[cyano(2,4-difluorophenyl)methyl]-2-[(2-fluorophenyl)amino]acetamide
  • N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-chlorophenyl)amino]acetamide

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both cyano and fluorophenyl groups provides a distinctive combination of electronic and steric properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(3-fluoroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-10-2-1-3-12(6-10)21-9-16(23)22-15(8-20)13-5-4-11(18)7-14(13)19/h1-7,15,21H,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYDHASBPJLAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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